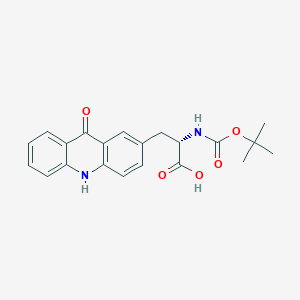

Boc-Ala(2-Acd)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Boc-Ala(2-Acd)-OH” is a compound related to the field of organic chemistry. It seems to be a type of protected amine, which are commonly used in multi-step organic syntheses to reduce the production of undesired side products . The “Boc” in its name likely refers to a tert-butyl carbamate (Boc) protecting group .

Synthesis Analysis

A method for the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Chemical Reactions Analysis

The reactions of N-Alloc-, N-Boc-, and N-Cbz-protected amines involve the use of isocyanate intermediates . These intermediates are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, and they react with Grignard reagents to produce the corresponding amides .

科学研究应用

固体表面上的酰化效率

Yadav 和 Ganesh Babu (2004) 的一项研究重点介绍了一种简单、经济且高效的方法,用于在 Al2O3 上对醇和胺进行酰化,展示了 Boc 和 Cbz 保护胺的便利性,其中可能涉及类似于 Boc-Ala(2-Acd)-OH 的化合物。此方法强调了其在肽和氨基酸化学修饰中的重要性,为广泛的科学研究应用提供了一种合成化学中的基础技术 (Yadav & Ganesh Babu, 2004)。

蛋白酶抑制中的动力学性质

Kettner 等人 (1988) 对肽硼酸与α-溶解蛋白酶的动力学性质的研究可能与理解类似化合物与酶的相互作用有关。该研究提供了对酶抑制剂开发的见解,这对于治疗应用和酶机制研究至关重要 (Kettner, Bone, Agard, & Bachovchin, 1988)。

肽修饰中的 C-烷基化

Seebach 等人 (1991) 探讨了肽的 C-烷基化,展示了肌氨酸部分的修饰,这可能与肽合成中类似于 Boc-Ala(2-Acd)-OH 化合物的结构修饰有关。这项研究与肽工程领域相关,为设计具有改变的物理、化学或生物学性质的新型肽提供了途径 (Seebach, Bossler, Gründler, Shoda, & Wenger, 1991)。

肽中的构象分析

Bosch 等人 (1984) 对 Boc-L-Ala-Aib-L-Ala-OMe 在晶体和溶液相中的构象进行了深入分析。虽然与 Boc-Ala(2-Acd)-OH 没有直接关系,但这项研究对于理解类似 Boc 保护肽的结构动力学至关重要,这与设计和合成具有所需构象和生物活性的肽有关 (Bosch, Jung, Voges, & Winter, 1984)。

肽开发中的合成策略

Wenger (1983) 讨论了合成肽序列的不同策略方法,强调了保护基团和反应条件的重要性。此类方法对于合成复杂肽(包括与 Boc-Ala(2-Acd)-OH 相关的肽)至关重要,展示了肽合成中的多功能性和挑战 (Wenger, 1983)。

作用机制

安全和危害

未来方向

属性

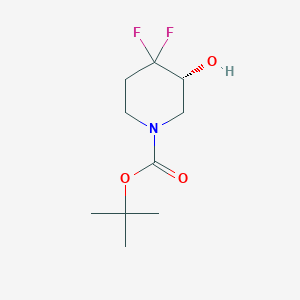

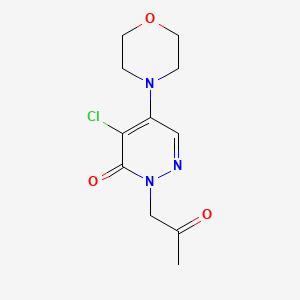

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(9-oxo-10H-acridin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-21(2,3)28-20(27)23-17(19(25)26)11-12-8-9-16-14(10-12)18(24)13-6-4-5-7-15(13)22-16/h4-10,17H,11H2,1-3H3,(H,22,24)(H,23,27)(H,25,26)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVADDYCLPQCIH-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ala(2-Acd)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,9,10,11,12,13,14,15-Octahydro-2,6-bis[3,5-bis(trifluoromethyl)phenyl]-4-[(trifluoromethylsulfonyl)amino]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one](/img/no-structure.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2598920.png)

![1-(2-Bromophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2598925.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2598932.png)

![4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2598933.png)

![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2598939.png)